Lipophilicity (LogP) Differentiates the 3',4'-Dimethyl Pattern from Other Regioisomers
The 3',4'-dimethyl substitution pattern on the phenyl ring results in a higher calculated LogP compared to the 3',5'-dimethyl regioisomer. This difference in lipophilicity directly influences the compound's partitioning behavior in biological and chromatographic systems, which is a critical factor in SAR studies and assay development [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.67 (ChemSpider/ACD/Labs Percepta) |
| Comparator Or Baseline | 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone (CAS 898770-09-7): LogP = 4.1275 |
| Quantified Difference | ΔLogP = 0.54 |
| Conditions | In silico calculation using ACD/Labs Percepta Platform, v14.00 ; calculation by ChemSrc [1]. |
Why This Matters
A LogP difference of 0.54 translates to a >3-fold difference in predicted octanol-water partitioning, which can substantially alter the compound's apparent potency in cellular assays and its retention time in reversed-phase HPLC methods.
- [1] ChemSrc. 3',5'-DIMETHYL-3-(2-METHOXYPHENYL)PROPIOPHENONE. CAS 898770-09-7. View Source
